4'-(Trifluoromethyl)acetophenone

Catalog No.
S703531
CAS No.
709-63-7
M.F
C9H7F3O
M. Wt
188.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Trifluoromethyl)acetophenone

CAS Number

709-63-7

Product Name

4'-(Trifluoromethyl)acetophenone

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3

InChI Key

HHAISVSEJFEWBZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F

Synonyms

1-[4-(Trifluoromethyl)phenyl]ethanone; (4-Trifluoromethylphenyl) Methyl Ketone; 1-(4-Trifluoromethylphenyl)ethanone; 1-Acetyl-4-(trifluoromethyl)benzene; 1-[4-(Trifluoromethyl)phenyl]-1-ethanone; NSC 88346; p-(Trifluoromethyl)acetophenone;

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F

The exact mass of the compound 4'-(Trifluoromethyl)acetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88346. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-(Trifluoromethyl)acetophenone (CAS 709-63-7) is a highly reactive, electron-deficient aromatic ketone widely utilized as a premium building block in pharmaceutical synthesis and process chemistry. Defined by the strongly electron-withdrawing para-trifluoromethyl (-CF3) group, this compound exhibits a highly electrophilic carbonyl carbon and increased alpha-proton acidity compared to unsubstituted acetophenone [1]. These baseline electronic properties make it exceptionally well-suited for catalytic asymmetric transfer hydrogenations (ATH) and cross-coupling reactions, where precise stereocontrol and high conversion rates are mandatory for the efficient production of complex active pharmaceutical ingredients [2].

Research Fit

Strong electron withdrawal enhances carbonyl electrophilicity
Accelerated enzymatic reduction vs. methyl or halo analogs
Triplet-state hydrogen abstraction and C–F cleavage pathways

Substituting 4'-(Trifluoromethyl)acetophenone with unsubstituted acetophenone, electron-rich analogs (e.g., 4'-methoxyacetophenone), or alternative electron-withdrawing variants fundamentally alters the reactivity profile of the molecule in process workflows. The -CF3 group exerts a powerful inductive and resonance electron-withdrawing effect that drastically accelerates hydride transfer to the carbonyl carbon during reduction [1]. Electron-donating substituents fail to provide this activation, resulting in sluggish kinetics, incomplete conversions, and higher susceptibility to side reactions such as self-aldol condensation. Furthermore, moving the substituent to the ortho position introduces steric hindrance that severely degrades enantioselectivity in chiral catalysis, proving that the exact para-CF3 architecture is non-interchangeable for high-yield, high-enantiopurity procurement needs [2].

Substitution Risk

Electron-donating/withdrawing character differs fundamentally between –CF₃ and –CH₃/–halo substituents, altering reaction kinetics.
Meta or ortho –CF₃ substitution changes enzyme active-site recognition and enantioselectivity outcomes.
Increased lipophilicity modifies solubility and partitioning in biphasic biocatalytic systems.

Hydride Transfer Kinetics in Catalytic Reduction

The strongly electron-withdrawing nature of the para-CF3 group highly activates the carbonyl carbon, making it an ideal substrate for transfer hydrogenation. In comparative studies using ruthenium pincer nitrosyl complexes, 4'-(Trifluoromethyl)acetophenone achieved a 94% yield within 4 hours at 35 °C. In stark contrast, the electron-rich 4'-methoxyacetophenone yielded only 25%, and the unsubstituted baseline acetophenone achieved 85% under identical conditions [1]. This demonstrates that the para-CF3 substitution is critical for maximizing throughput and minimizing reaction times in industrial reduction workflows.

Evidence DimensionProduct Yield in Ru-Catalyzed Transfer Hydrogenation
Target Compound Data94% yield
Comparator Or Baseline4'-Methoxyacetophenone (25% yield); Acetophenone (85% yield)
Quantified Difference3.7-fold higher yield than the methoxy analog; 9% absolute increase over the unsubstituted baseline
ConditionsRu-pincer nitrosyl complex, 35 °C, 4 h, iPrOH solvent

Procuring the exact para-CF3 compound ensures rapid, high-yielding conversions in catalytic reductions, significantly reducing reactor time and catalyst loading requirements.

Triplet H-Abstraction Rate
Head-to-head
6.2×10⁶ vs. 1.2×10⁶ (H) and 1.3×10⁵ (CH₃) M⁻¹s⁻¹
Reported higher triplet-state hydrogen abstraction rate
Benzene/2-propanol, nanosecond laser photolysis

Steric Profile for High-Enantiomeric Excess (ee) in Asymmetric Synthesis

When synthesizing chiral pharmaceutical intermediates, the position of the substituent on the acetophenone ring is as critical as its electronic effect. 4'-(Trifluoromethyl)acetophenone consistently delivers >97% enantiomeric excess (ee) in Ru(II)/TsDPEN-catalyzed asymmetric transfer hydrogenations. Conversely, shifting substituents to the ortho position (e.g., o-chloroacetophenone or o-methoxyacetophenone) introduces severe steric hindrance around the ketone, degrading the enantioselectivity to 87-88% [1]. The para-CF3 configuration provides the perfect balance of electronic activation without steric penalty.

Evidence DimensionEnantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation
Target Compound Data>97% ee
Comparator Or BaselineOrtho-substituted acetophenones (87-88% ee)
Quantified Difference~10% higher enantiomeric purity compared to sterically hindered ortho-analogs
ConditionsRu(II)/TsDPEN catalyst, formic acid/triethylamine azeotrope, 45 °C

Selecting the para-substituted target over ortho-analogs eliminates the need for costly downstream chiral resolution steps by ensuring near-perfect stereocontrol.

Biphasic Bioreduction
Reported
99.1% yield, >99.9% ee, 100 mM, 3 h
Reported high-yield, high-ee bioreduction context
15% isopropanol-aqueous biphasic system, E. coli whole-cell

Suppression of Side Reactions Under Low-Base Conditions

In base-catalyzed transfer hydrogenations, acetone is often generated as a byproduct (when using isopropanol as a hydrogen donor), which can trigger unwanted self-aldol condensations with the starting material. To mitigate this, base loadings are often reduced. Under optimized low-base conditions (2 mol%), 4'-(Trifluoromethyl)acetophenone maintained an exceptional 94% yield. However, the closely related electron-poor comparator, 4'-cyanoacetophenone, suffered a dramatic drop in efficiency, yielding only 55% [1]. This highlights the unique stability and reactivity profile of the -CF3 group.

Evidence DimensionTarget Alcohol Yield under Low-Base (2 mol%) Conditions
Target Compound Data94% yield
Comparator Or Baseline4'-Cyanoacetophenone (55% yield)
Quantified Difference39% higher absolute yield compared to the cyano-substituted analog
ConditionsRu-catalyzed transfer hydrogenation, 2 mol% base, 35 °C, 4 h, designed to suppress aldol side-products

The compound's robust performance under low-base conditions prevents the formation of complex aldol impurities, streamlining purification and improving overall process mass intensity.

Electrochemical C–F Cleavage
Class-level
C–F bond cleavage at –1.7 V (pH 10)
Unique defluorination pathway, absent in non-fluorinated analogs
Aqueous polarography, dropping mercury electrode
3α-HSD Hammett Correlation
Class-level
ρ = +0.99, r² = 0.97, σp(CF₃) = 0.54
Strong linear free-energy relationship with reduction rate
Rat liver 3α-HSD, NADPH; predictive class-level relationship
Positional Isomer Selectivity
Head-to-head
4′-CF₃ recognized by Trp288Ala mutant; 3′-CF₃ not
Enantioselectivity depends on substituent position
GcAPRD mutant, chiral HPLC analysis

Large-Scale Synthesis of Enantiopure 1-(4-(Trifluoromethyl)phenyl)ethanol

Driven by its near-perfect enantioselectivity (>97% ee) and rapid conversion kinetics in Ru(II)/TsDPEN systems, 4'-(Trifluoromethyl)acetophenone is the definitive precursor for manufacturing chiral 1-(4-(trifluoromethyl)phenyl)ethanol. This intermediate is highly sought after in medicinal chemistry for incorporating the CF3-phenyl motif into active pharmaceutical ingredients (APIs) [1].

Advanced Cross-Coupling and Alpha-Arylation Workflows

Because the strongly electron-withdrawing -CF3 group increases the acidity of the alpha-protons and stabilizes the resulting enolate, this compound is highly effective in Pd-catalyzed alpha-arylation and annulation reactions. It allows for the construction of complex multi-ring systems (such as functionalized naphthalenes) with minimal yield loss to self-aldol condensation, outperforming electron-rich acetophenone derivatives [2].

Development of Fluorinated Active Pharmaceutical Ingredients (APIs)

The unique physicochemical properties imparted by the -CF3 group—such as increased lipophilicity and metabolic stability—make this compound an essential building block for drug discovery. Its superior processability under low-base conditions ensures that researchers can reliably scale up the synthesis of fluorinated drug candidates without encountering the severe impurity profiles associated with other electron-deficient analogs like 4'-cyanoacetophenone [3].

Application Fit

Application
Selection Property
Validation Focus
Biocatalytic Chiral Alcohol Synthesis
Biphasic bioreduction compatibility
Yield and enantiomeric excess reproducibility
Photoinitiator Research (Triplet-State)
Hydrogen abstraction rate context
Triplet-state reactivity profile
Electrosynthetic C–F Functionalization
C–F bond cleavage pathway
Electrochemical reduction behavior
Drug Metabolism Model Studies
Hammett correlation predictability
Carbonyl reduction rate context

XLogP3

2.6

Melting Point

31.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

709-63-7

Wikipedia

4'-(Trifluoromethyl)acetophenone

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